5-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Its structure features a pyrazolo[4,3-c]pyridine core substituted at the 5-position with an ethyl group and at the 7-position with a carboxamide moiety linked to a 5-(ethylthio)-1,3,4-thiadiazol-2-yl group. The 2-phenyl and 3-oxo substituents further modulate its electronic and steric properties. Such derivatives are often explored for their bioactivity, including antitumor and antimicrobial effects, though specific data for this compound requires further investigation .
Properties
IUPAC Name |
5-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-3-24-10-13(16(26)20-18-21-22-19(29-18)28-4-2)15-14(11-24)17(27)25(23-15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHJZGOZGUCWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound shares a pyrazolo[4,3-c]pyridine core with derivatives synthesized in HETEROCYCLES (2004), differing primarily in substituents at positions 5 and 7 (Table 1).
Table 1: Structural Variations in Pyrazolo[4,3-c]pyridine Derivatives
Key Observations :
- The target compound’s ethyl group offers a balance between simplicity and moderate hydrophobicity.
- 7-Position : Most analogs feature ethoxycarbonyl esters, whereas the target compound and ’s derivative use carboxamide linkages. Carboxamides generally improve hydrogen-bonding capacity, which may enhance target binding in biological systems .
Physical and Spectral Properties
Melting Points :
- The target compound’s melting point is unreported, but analogs with carboxamides (e.g., ’s derivative) exhibit higher melting points (>300°C) due to hydrogen bonding, compared to esters (e.g., 6k: 221–223°C; 6p: 291–295°C) .
Spectral Data :
- IR : Ethoxycarbonyl esters show strong C=O stretches at ~1730 cm⁻¹, while carboxamides (target compound) exhibit amide C=O stretches near 1670–1640 cm⁻¹. Thiadiazole and ethylthio groups may contribute absorptions at 1300–1050 cm⁻¹ .
- NMR : The 5-ethyl group in the target compound would resonate as a triplet (δ ~1.2–1.4 ppm for CH3) and quartet (δ ~2.5–3.0 ppm for CH2), distinct from methyl (δ ~2.3 ppm in 6b) or aromatic substituents (e.g., 7b’s 4-methylphenyl at δ ~2.3 ppm) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a pyrazolo[4,3-c]pyridine core fused with a thiadiazole ring. Key substituents include an ethyl group at position 5, a phenyl group at position 2, and a carboxamide-linked ethylthio-thiadiazole moiety at position 6. The pyrazolopyridine scaffold contributes to π-π stacking interactions, while the thiadiazole and ethylthio groups enhance electrophilic reactivity, enabling participation in nucleophilic substitution or metal-catalyzed coupling reactions .
Q. What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]pyridine scaffold?
Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, followed by annulation with a pyridine precursor. For example, describes using continuous flow reactors to optimize cyclization steps, reducing side reactions. Solvent choice (e.g., acetic acid/acetic anhydride mixtures) and temperature control (reflux conditions) are critical for yield and purity .
Q. Which analytical techniques are essential for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) resolves substituent positions and ring conformations. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (as in ) provides absolute stereochemistry and crystal packing data. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. What preliminary biological activities are associated with pyrazolo[4,3-c]pyridine derivatives?
Pyrazolopyridines exhibit antimicrobial, anticancer, and enzyme inhibitory activities. The thiadiazole moiety enhances binding to biological targets (e.g., kinases or bacterial enzymes) via sulfur-mediated hydrogen bonding. and highlight structural analogs with confirmed activity against pathogens and cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final carboxamide coupling step?
Low yields often stem from steric hindrance at the carboxamide site. suggests using coupling agents like HATU or EDCI with DMAP as a catalyst in anhydrous DMF. Microwave-assisted synthesis (e.g., 80°C, 30 min) can accelerate reactivity while minimizing decomposition . Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures reaction completion .
Q. What computational methods are effective for predicting regioselectivity in thiadiazole substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict electrophilic attack sites. ’s ICReDD framework combines quantum chemistry with machine learning to screen optimal reaction pathways, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in reported biological activity data for structural analogs?
Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. For example, shows that replacing a methylthio group with fluorine alters antiviral potency by 10-fold. Meta-analyses of IC50 values across studies, coupled with molecular docking simulations, can clarify structure-activity relationships .
Q. What strategies mitigate racemization during chiral center formation in the pyrazolopyridine core?
Racemization at C5 (see ’s X-ray data) is minimized using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Polar solvents (e.g., DCM) at low temperatures (−20°C) stabilize transition states .
Q. How do crystal packing forces influence the compound’s stability and solubility?
X-ray data () reveal dihedral angles (80.94° between thiazolopyrimidine and benzene rings) that create a non-planar structure, reducing π-stacking and enhancing solubility. Hydrogen-bonding networks (C–H···O) in the crystal lattice impact hygroscopicity and storage stability .
Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?
Continuous flow systems () improve heat/mass transfer and reduce side reactions. Green chemistry principles, such as substituting toluene with cyclopentyl methyl ether (CPME), lower toxicity. Final purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
